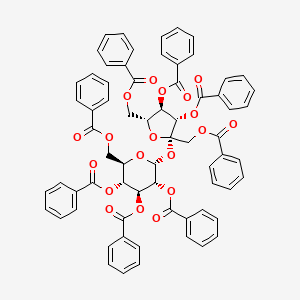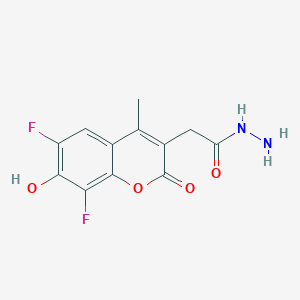
Marina blue dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marina blue dye is a carbohydrazide. It has a role as a fluorochrome. It derives from a 6,8-difluoro-7-hydroxy-4-methylcoumarin.
Wissenschaftliche Forschungsanwendungen
1. Dye Synthesis and Biological Systems
Marina Blue dye, a fluorinated fluorescent dye, has demonstrated exceptional photophysical properties, making it a superior choice for use as a reporter molecule in biological systems. Its high quantum yields and photostability, along with lower pKa values compared to the parent compound, enhance its suitability for biological applications (Sun, Gee, & Haugland, 1998).
2. Biodegradation Studies
Marina Blue dye has been included in studies to evaluate the biodegradation potential of bacterial isolates. Bacterial species such as Bacillus cereus, Bacillus subtilis, and Luteimonas aestuarii have shown the capability to degrade Marina Blue dye, indicating their potential application in wastewater treatment (Adegbite, Ibrahim, & Yusif, 2020).
3. Environmental Remediation
Research has explored the use of biosorbent materials from natural sources like Zostera marina L. meadows for the removal of synthetic dyes like Marina Blue from industrial effluents. This approach is seen as an eco-friendly and cost-effective method for cleaning up colored aquatic media (Deniz, 2019).
4. Marination Process Studies
In the food industry, the penetration of dyes like Marina Blue has been used as a model to study the marination process in poultry. For instance, the permeability of chicken meat, both Halal and non-Halal, to Marina Blue dye was analyzed to understand the effectiveness of ultrasound in enhancing marination (Leal-Ramos et al., 2011).
5. Dye Removal and Adsorption Studies
The use of Marina Blue dye has been significant in studies exploring adsorption techniques for dye removal from wastewater. Various materials like Indian Rosewood sawdust and other novel adsorbents have been tested for their efficacy in removing Marina Blue dye from simulated wastewater, contributing to environmental conservation efforts (Garg, Amita, Kumar, & Gupta, 2004).
Eigenschaften
Produktname |
Marina blue dye |
|---|---|
Molekularformel |
C12H10F2N2O4 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H10F2N2O4/c1-4-5-2-7(13)10(18)9(14)11(5)20-12(19)6(4)3-8(17)16-15/h2,18H,3,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
KNAHXFRERYYDHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)F)O)F)CC(=O)NN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



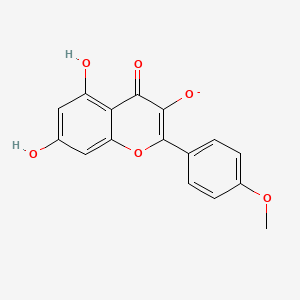
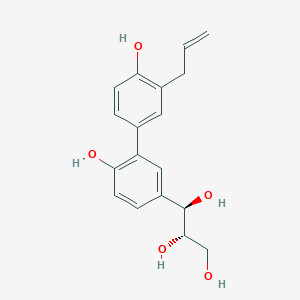
![(4S,5aS,6S,8R,9S,10S,11S,11aR,12R)-2-Amino-1,4,5a,6,8,9,10,11-octahydro-9-(hydroxymethyl)-6,10-epoxy-4,8,11a-metheno-11aH-oxocino[4,3-f][1,3,5]oxadiazepine-6,9,11-triol.](/img/structure/B1261712.png)
![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)
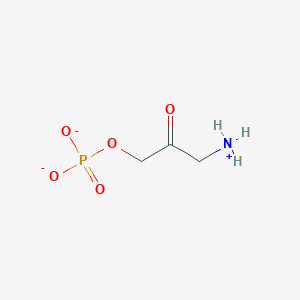
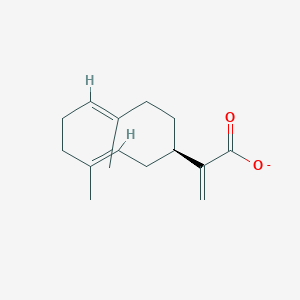
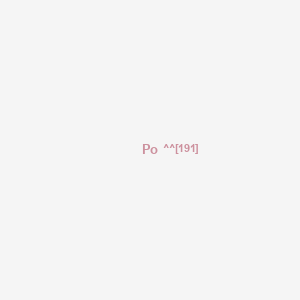


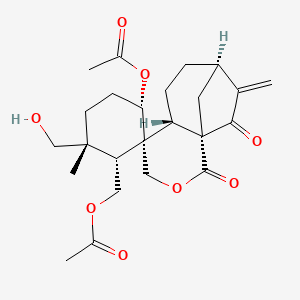
![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
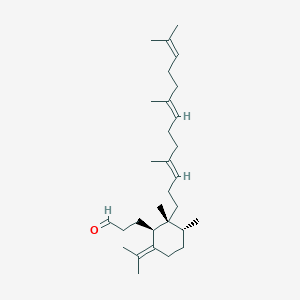
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
